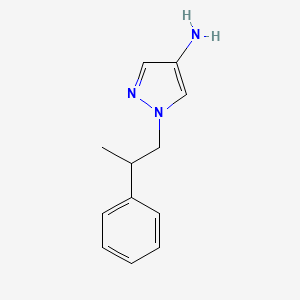

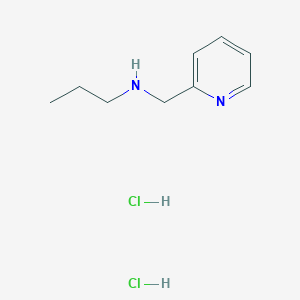

![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)

1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” seems to be a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a benzoyl group, which is a benzene ring attached to a carbonyl group . The benzoyl group is further substituted with two trifluoromethyl groups, which are carbon atoms bonded to three fluorine atoms .

Wissenschaftliche Forschungsanwendungen

1,4-Diazepane-3,5-bis(trifluoromethyl)benzoyl has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design. In particular, it has been used as a building block for the synthesis of various heterocyclic compounds, such as indoles, quinolines, and isoquinolines. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents.

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.

Mode of Action

Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.

Vorteile Und Einschränkungen Für Laborexperimente

1,4-Diazepane-3,5-bis(trifluoromethyl)benzoyl has several advantages for use in laboratory experiments. It has a high solubility in both water and organic solvents, making it easy to work with in a variety of laboratory settings. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepanee-3,5-bis(trifluoromethyl)benzoyl can be toxic in high concentrations, and should be handled with care.

Zukünftige Richtungen

Given the potential applications of 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepanee-3,5-bis(trifluoromethyl)benzoyl in medicinal chemistry, biochemistry, and drug design, there are several potential future directions for research. These include further investigation into the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further investigation into the structure-activity relationship of the compound could lead to the development of more potent analogues. Finally, the compound could be used as a starting point for the development of new drug delivery systems, such as nanoparticles or liposomes.

Synthesemethoden

1,4-Diazepane-3,5-bis(trifluoromethyl)benzoyl can be synthesized via the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and is generally carried out at room temperature. The reaction is generally complete within a few minutes, and yields a product that is a colorless, odorless, and highly soluble solid.

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHKOFPMZMJOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

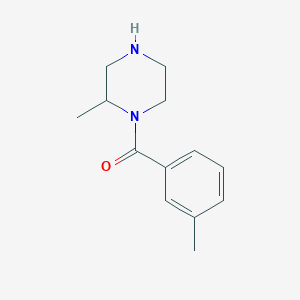

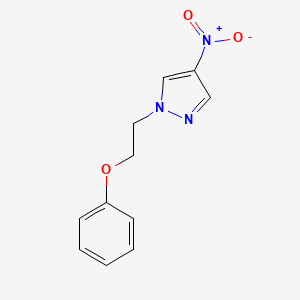

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

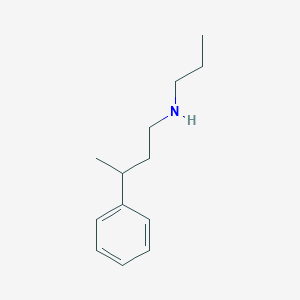

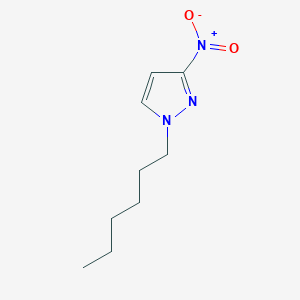

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

amine hydrochloride](/img/structure/B6362059.png)

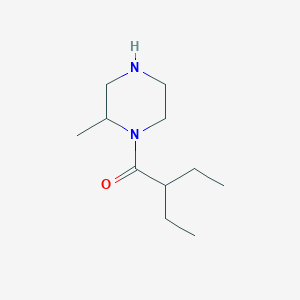

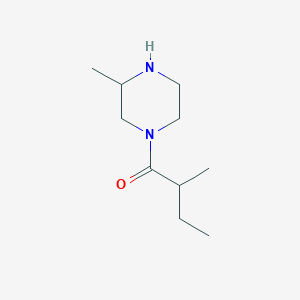

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)